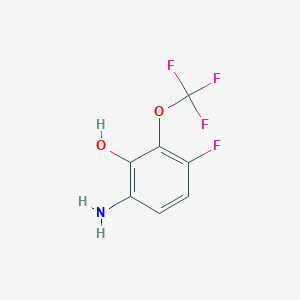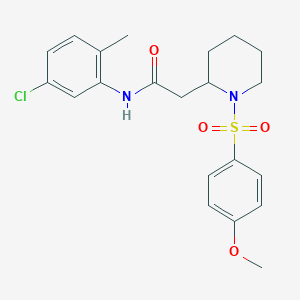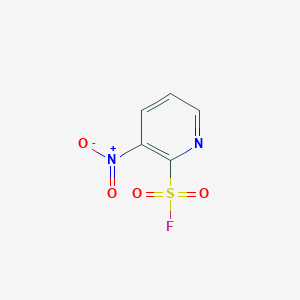
6-Amino-3-fluoro-2-(trifluoromethoxy)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-Amino-3-fluoro-2-(trifluoromethoxy)phenol” is a chemical compound with the molecular formula C7H5F4NO2 . It contains an amino group (-NH2), a fluoro group (-F), and a trifluoromethoxy group (-OCF3) attached to a phenol ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of the amino, fluoro, and trifluoromethoxy groups onto a phenol ring. This could potentially be achieved through a series of substitution reactions, although the exact methods would depend on the specific synthetic route chosen .Molecular Structure Analysis
The molecular structure of this compound would consist of a phenol ring (a six-membered carbon ring with one hydroxyl (-OH) group) with the amino, fluoro, and trifluoromethoxy groups attached at the 6, 3, and 2 positions, respectively .Chemical Reactions Analysis
As a phenol derivative, this compound would likely exhibit similar reactivity to other phenols. This could include reactions of the hydroxyl group (such as esterification or ether formation) or electrophilic aromatic substitution reactions on the phenol ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the amino, fluoro, and trifluoromethoxy groups. For example, the trifluoromethoxy group is highly electronegative, which could influence the compound’s polarity and solubility .Wissenschaftliche Forschungsanwendungen
Fluorinated Building Blocks for Medicinal and Agricultural Chemistry
Research has demonstrated the utility of fluorinated compounds as crucial building blocks in medicinal and agricultural chemistry. For instance, fluoroalkyl amino reagents have been developed for introducing the fluoro(trifluoromethoxy)methyl group into aromatic substrates, including the synthesis of fluorinated pyrazoles. These compounds are important for the development of new drugs and agrochemicals due to their enhanced stability, bioavailability, and activity profiles (Schmitt et al., 2017). Similarly, the synthesis of novel fluorine-substituted α-aminophosphonic acids has been reported, showcasing their potential as antioxidant agents, further highlighting the role of fluorinated compounds in creating more effective and selective therapeutic and agricultural agents (Makki et al., 2018).
Enhancements in Material Sciences
In material science, the synthesis of new fluorinated polymers has been explored for their application in creating materials with superior properties. For example, fluorinated polybenzoxazoles, synthesized from bisphenol AF derivatives, exhibit good thermal stability and potential for advanced material applications due to their unique structural features (Zhang Jun-qing, 2013). Additionally, the development of novel fluorinated epoxy resins demonstrates improved thermal stability, electrical insulating properties, and lower moisture absorption, offering advantages in electronic and aerospace industries (Ge et al., 2011).
Contributions to Analytical and Biochemical Studies
The compound and its derivatives have also found applications in analytical and biochemical studies. For instance, the use of fluoroform as a source of difluorocarbene has been explored in the synthesis of difluoromethoxy- and difluorothiomethoxyarenes, showcasing a method to modify phenols and thiophenols for analytical and synthetic applications (Thomoson & Dolbier, 2013). Additionally, biocatalytic approaches for the trifluoromethylation of unprotected phenols have been developed, providing a mild and efficient method for introducing fluorinated groups into molecules, which is crucial for the development of novel biomolecules and materials (Simon et al., 2016).
Zukünftige Richtungen
The study of new phenol derivatives like “6-Amino-3-fluoro-2-(trifluoromethoxy)phenol” is an active area of research, with potential applications in fields like medicinal chemistry and materials science . Future research could explore the synthesis, properties, and potential applications of this compound.
Eigenschaften
IUPAC Name |
6-amino-3-fluoro-2-(trifluoromethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F4NO2/c8-3-1-2-4(12)5(13)6(3)14-7(9,10)11/h1-2,13H,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEWPKKSDVSYMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)O)OC(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-3-fluoro-2-(trifluoromethoxy)phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-oxospiro[3.5]nonane-7-carboxylate](/img/structure/B2773783.png)

![N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2773788.png)
![2-[(2-chlorophenyl)methylsulfanyl]-3-(3,5-dimethylphenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2773790.png)

![4-(3-Chloro-2-methylanilino)-2-[2-(cyclohexen-1-yl)ethylamino]-4-oxobutanoic acid](/img/structure/B2773793.png)
![2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclobutyl]-2-fluoroacetic acid](/img/structure/B2773795.png)
![[2-(5-Methyl-2-propan-2-ylcyclohexyl)oxy-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2773798.png)

![4-[3-(4-Chlorophenyl)-1H-pyrazol-5-YL]piperidine](/img/structure/B2773800.png)
![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2773801.png)
![N-(5-chloro-2-methoxyphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2773804.png)

